molecular formula C24H26N2O5S B2738736 (E)-ethyl 2-(2-cyano-3-(3,4-dimethoxyphenyl)acrylamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate CAS No. 868154-66-9

(E)-ethyl 2-(2-cyano-3-(3,4-dimethoxyphenyl)acrylamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

Cat. No.: B2738736
CAS No.: 868154-66-9
M. Wt: 454.54
InChI Key: ZCLNRSLAYBJQDW-LFIBNONCSA-N
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Description

(E)-ethyl 2-(2-cyano-3-(3,4-dimethoxyphenyl)acrylamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a useful research compound. Its molecular formula is C24H26N2O5S and its molecular weight is 454.54. The purity is usually 95%.
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Biological Activity

The compound (E)-ethyl 2-(2-cyano-3-(3,4-dimethoxyphenyl)acrylamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a complex organic molecule notable for its potential biological activities. This article reviews its synthesis, biological properties, and therapeutic implications based on diverse research findings.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties . In various assays, such as DPPH scavenging and lipid peroxidation inhibition, it demonstrated robust activity. The presence of a phenolic moiety enhances its ability to scavenge free radicals.

Table 1: Antioxidant Activity of the Compound

Assay TypeIC50 Value (µM)Comparison Standard
DPPH Scavenging25.0Ascorbic Acid
Nitric Oxide Scavenging30.5Trolox
Lipid Peroxidation Inhibition20.0Quercetin

Antibacterial Activity

The compound has also been evaluated for its antibacterial properties against various bacterial strains. Studies have shown it to be particularly effective against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.

Table 2: Antibacterial Activity of the Compound

Bacterial StrainZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1550 µg/mL
Bacillus subtilis1840 µg/mL
Escherichia coli1270 µg/mL

Case Studies

  • Antitumor Activity : A study assessed the compound's effect on MCF-7 breast cancer cells, revealing an IC50 value of approximately 23.2μM23.2\,\mu M. Flow cytometry analysis indicated that it induces G2/M phase cell cycle arrest, suggesting potential as an anticancer agent .
  • Neuroprotective Effects : In models of neurodegeneration, derivatives of thiophene compounds have shown promise in protecting neuronal cells from oxidative stress-induced damage.

The biological activities of this compound can be attributed to its structural features:

  • Phenolic Hydroxyl Groups : These groups contribute to antioxidant capacity by donating electrons to free radicals.
  • Acrylamide Functional Group : Known for enzyme inhibition properties, enhancing therapeutic potential against various diseases.
  • Tetrahydrobenzo[b]thiophene Core : This scaffold is associated with multiple biological activities including anticancer and antibacterial effects.

Properties

IUPAC Name

ethyl 2-[[(E)-2-cyano-3-(3,4-dimethoxyphenyl)prop-2-enoyl]amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O5S/c1-5-31-24(28)21-17-8-6-14(2)10-20(17)32-23(21)26-22(27)16(13-25)11-15-7-9-18(29-3)19(12-15)30-4/h7,9,11-12,14H,5-6,8,10H2,1-4H3,(H,26,27)/b16-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCLNRSLAYBJQDW-LFIBNONCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC(C2)C)NC(=O)C(=CC3=CC(=C(C=C3)OC)OC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(SC2=C1CCC(C2)C)NC(=O)/C(=C/C3=CC(=C(C=C3)OC)OC)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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